molecular formula C17H27N3O B7931091 (S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one

(S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one

Cat. No.: B7931091
M. Wt: 289.4 g/mol
InChI Key: DKEAUQXYWFHRRV-GOEBONIOSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a pyrrolidine core substituted with a methyl-carbamic acid tert-butyl ester group and an (S)-2-aminopropionyl side chain. The compound’s stereochemistry (S-configuration at the propionyl group) may influence its biological interactions, particularly in enzyme-binding or receptor-mediated processes.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)20(11-15-7-5-4-6-8-15)16-9-10-19(12-16)17(21)14(3)18/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEAUQXYWFHRRV-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1355789-17-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H27_{27}N3_3O. The compound features a pyrrolidine ring, which is a common structural motif in various bioactive compounds, contributing to its interaction with biological targets.

The biological activity of this compound may be attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in transmitting signals from outside the cell to the inside, influencing various physiological processes. This compound's structural analogs have been shown to modulate GPCR activity, leading to diverse therapeutic effects including anti-inflammatory and analgesic properties .

Biological Activity Overview

The pharmacological profile of this compound includes:

  • Antidepressant-like effects : Similar compounds have demonstrated efficacy in models for depression through modulation of monoamine neurotransmitters.
  • Analgesic properties : The compound's structural similarities to known analgesics suggest potential pain-relief capabilities.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related pyrrolidine derivatives. For instance, certain pyrrole-based compounds showed significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural framework suggests potential similar activities.

2. Anti-inflammatory Studies

Pyrrole derivatives have been investigated for their anti-inflammatory effects. A study demonstrated that compounds with similar motifs exhibited significant inhibition of nitric oxide production in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents . The IC50 values for these compounds were noted to be significantly lower than those of standard anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObserved Effects
Antimicrobial MIC 3.12 - 12.5 µg/mL against Staphylococcus aureus
Anti-inflammatory IC50 values < 20 µg/mL for nitric oxide inhibition
AnalgesicN/APotential based on structural similarity

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrrolidine ring, which is known for its biological activity. The molecular formula is C₁₈H₂₄N₂O, with a molecular weight of approximately 290.4 g/mol. Its stereochemistry plays a crucial role in its interaction with biological targets.

Pharmacological Applications

2.1 Central Nervous System (CNS) Effects

Research indicates that compounds like (S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one may exhibit significant CNS activity. Pyrrolidine derivatives have been studied for their potential as:

  • Antidepressants : Some studies suggest that modifications to the pyrrolidine structure can enhance serotonin receptor affinity, leading to antidepressant effects.
  • Anxiolytics : Similar structural analogs have shown promise in reducing anxiety symptoms in preclinical models.

2.2 Anticancer Activity

Pyrrolidine derivatives have been implicated in anticancer research:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
  • Case Study : A study on pyrrolo-piperazinones demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Synthesis and Derivative Development

The synthesis of this compound has been explored using various methods:

  • One-Pot Reactions : Recent advancements include one-pot reactions that utilize D-ribose and amino acids to yield pyrrole derivatives, which can be further modified to obtain compounds with enhanced biological activity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application:

  • Ames Test Results : Preliminary studies show that this compound exhibits strong positive results in Ames assays, indicating potential mutagenicity . This necessitates further evaluation of its safety before clinical applications.

Data Table: Summary of Research Findings

Study FocusFindingsReference
CNS ActivityPotential antidepressant and anxiolytic effects
Anticancer PropertiesInduction of apoptosis in cancer cells
Synthesis MethodsOne-pot reactions improving yields
ToxicityPositive Ames test results indicating mutagenicity

Conclusion and Future Directions

This compound holds promise as a versatile compound in medicinal chemistry with potential applications ranging from CNS disorders to cancer treatment. However, further research is necessary to fully understand its pharmacodynamics, optimize its synthesis, and evaluate its safety profile comprehensively.

Future studies should focus on:

  • Clinical Trials : Assessing efficacy and safety in human subjects.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

Comparison with Similar Compounds

Structural Analogs

The compound shares key structural motifs with several tert-butyl ester derivatives and pyrrolidine-containing molecules. A comparative analysis is provided below:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties
Target Compound (S)-2-Amino-propionyl, methyl-carbamic acid tert-butyl ester, pyrrolidine C₁₅H₂₇N₃O₃ ~297.4 (estimated) High stereospecificity; tert-butyl enhances stability
tert-Butyl (3S)-3-[(3-amino-2-pyridinyl)amino]pyrrolidine-1-carboxylate 3-Amino-2-pyridinyl group, pyrrolidine C₁₅H₂₂N₄O₂ 290.36 Potential kinase inhibition; aromatic amine for H-bonding
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl substituent, pyrrolidine C₁₆H₂₃ClN₂O₂ 310.82 Increased lipophilicity (Cl group); predicted pKa 12.30
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Ethyl-carbamic acid tert-butyl ester, 2-amino-acetyl group C₁₄H₂₇N₃O₃ 285.38 Reduced steric hindrance (ethyl vs. methyl); unconfirmed bioactivity

Key Observations :

  • Steric and Electronic Factors : Replacing methyl with ethyl (as in ) reduces steric bulk but may decrease metabolic stability due to easier enzymatic cleavage.
  • Aromatic vs. Aliphatic Amines: The pyridinyl group in introduces aromaticity, which could enhance π-π stacking in target binding compared to the aliphatic amino-propionyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability : The tert-butyl ester in the target compound likely improves metabolic stability compared to methyl or ethyl esters (e.g., ), as seen in analogs like (predicted pKa 12.30, indicating moderate basicity).
  • Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~297.4) falls within the range of orally bioavailable drugs, whereas (MW 310.82) may face absorption challenges due to higher lipophilicity.

Preparation Methods

Chiral Pyrrolidine Intermediates

The (R)-3-(benzyl(isopropyl)amino)pyrrolidine moiety is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, catalytic hydrogenation of a prochiral enamine precursor using a Ru-BINAP catalyst achieves enantiomeric excess (ee) >98%.

Amino Ketone Backbone Construction

The propan-1-one segment is introduced through acylation reactions. A study demonstrated that (S)-2-aminopropan-1-ol hydrochloride, synthesized via autoclave reactions at 135–140°C under 19–30 bar pressure, serves as a critical intermediate. This intermediate is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) with 92% yield.

Stepwise Synthetic Routes

Route 1: Sequential Alkylation and Acylation

This three-step method involves:

  • Pyrrolidine Functionalization : Benzyl(isopropyl)amine is introduced at the pyrrolidine 3-position via nucleophilic substitution (K₂CO₃, DMF, 80°C, 12 h).

  • Amino Ketone Coupling : The functionalized pyrrolidine reacts with (S)-2-aminopropanoyl chloride in dichloromethane at −50°C, yielding 78% product.

  • Final Deprotection : Boc-protected intermediates are treated with TFA/CH₂Cl₂ (1:1) to unmask the amino group.

Table 1: Reaction Conditions and Yields for Route 1

StepReagents/ConditionsYield (%)ee (%)
1K₂CO₃, DMF, 80°C85
2−50°C, Et₃N7899
3TFA/CH₂Cl₂9599

Route 2: One-Pot Tandem Synthesis

An optimized protocol combines reductive amination and acylation in a single vessel:

  • Key Steps :

    • Benzyl(isopropyl)amine reacts with pyrrolidin-3-one under H₂ (50 psi) with Pd/C, achieving 90% imine reduction.

    • In situ acylation with (S)-2-azidopropanoyl chloride (0°C, 2 h) followed by Staudinger reaction (PPh₃, THF) yields the target compound (68% overall).

Advantages:

  • Eliminates intermediate purification.

  • Reduces solvent waste by 40% compared to multi-step routes.

Critical Reaction Parameters

Temperature Control

Low temperatures (−50°C to 0°C) during acylation prevent racemization, maintaining ee >99%. Autoclave steps for precursor synthesis require precise thermal management (135–140°C) to avoid byproduct formation.

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in alkylation steps.

  • Chlorinated Solvents : Dichloromethane improves acylation efficiency due to its low nucleophilicity.

Catalytic Asymmetric Methods

  • Ru-BINAP Catalysis : Achieves 99% ee in pyrrolidine hydrogenation.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (ee upgraded from 80% to >99%).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A patented method (US8344182B2) adapts batch processes for continuous manufacturing:

  • Reactor Design : Tubular reactors maintain −50°C for acylation via cryogenic cooling.

  • Throughput : 5 kg/h output with 95% purity (HPLC).

Purification Strategies

  • Distillation : Short-path distillation under 2–6 mbar removes low-boiling impurities.

  • Crystallization : Ethanol/water (7:3) recrystallization yields 99.5% pure product.

Table 2: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)7885
Purity (%)9995
Solvent Consumption (L/kg)12075

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • NMR : δ 1.35 (d, J = 6.8 Hz, CH(CH₃)₂), δ 4.21 (m, pyrrolidine H-3).

  • HRMS : m/z 315.2412 [M+H]⁺ (calc. 315.2415).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms ee >99%.

Q & A

Q. What synthetic strategies are recommended for the stereoselective synthesis of this compound?

Methodological Answer: The synthesis of chiral amines and pyrrolidine derivatives often involves asymmetric catalysis or chiral-pool strategies. For stereochemical control:

  • Use Boc-protected intermediates to preserve amine functionality during coupling reactions .
  • Employ coupling reagents like EDC·HCl/HOBT in DMF for amide bond formation, as demonstrated in related pyrrolidinone syntheses .
  • Verify stereochemistry at each step using chiral HPLC or NMR with chiral shift reagents to prevent epimerization.

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (GHS Category 1 for eye/skin damage) .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate instability .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

  • LC-MS: Confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • 1H/13C NMR: Assign stereochemistry using coupling constants (e.g., vicinal protons on pyrrolidine) and compare with computed spectra (DFT methods).
  • Elemental Analysis: Validate purity (>97%) by matching theoretical and experimental C/H/N ratios .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay platforms be resolved?

Methodological Answer:

  • Assay Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if the compound shows inhibitory activity in a kinase assay but not in cellular proliferation, evaluate membrane permeability via LC-MS intracellular concentration measurements .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and assess off-target effects using siRNA knockdown or competitive binding assays.
  • Data Normalization: Account for batch-to-batch variability in compound purity by integrating HPLC purity data into dose-response analyses .

Q. What advanced techniques are critical for elucidating the compound’s mechanism of action?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions. For example, highlights the use of crystallography for structural elucidation of pyrrolidine derivatives .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics to differentiate competitive vs. allosteric inhibition.
  • Molecular Dynamics (MD) Simulations: Model conformational changes in the target protein upon ligand binding to identify critical residues for activity .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • LogP Optimization: Modify benzyl/isopropyl substituents to balance lipophilicity (target LogP 2–3) and solubility. Use shake-flask assays to measure partition coefficients.
  • Metabolic Stability: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce fluorination or methyl groups to block CYP450 oxidation sites .
  • Plasma Protein Binding (PPB): Use ultrafiltration assays to assess PPB; high binding (>90%) may reduce free drug concentration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC50 values between enzymatic and cellular assays?

Methodological Answer:

  • Hypothesis Testing:
    • Permeability: Measure cellular uptake via LC-MS to rule out poor membrane penetration.
    • Efflux Pumps: Test inhibition in the presence of verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
    • Protein Binding: Compare activity in serum-free vs. serum-containing media to evaluate PPB effects.
  • Statistical Analysis: Apply Grubbs’ test to identify outliers and repeat assays in triplicate with independent compound batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.